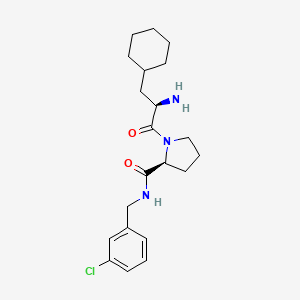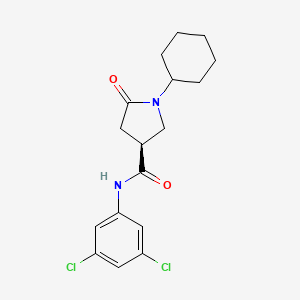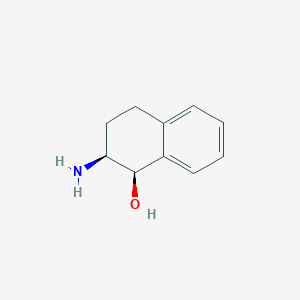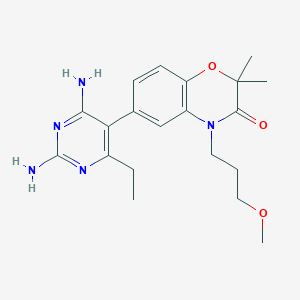![molecular formula C17H13FN2O4S B10758466 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 757198-76-8](/img/structure/B10758466.png)
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-347806 is a dual kinase inhibitor that targets casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β) . This compound has garnered attention due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Preparation Methods
The synthesis of WAY-347806 involves multiple steps, starting with the preparation of the core structure, 1,3,4-oxadiazole. The synthetic route typically includes the following steps:
Formation of 1,3,4-oxadiazole ring: This is achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of substituents: The benzodioxole and fluoro-methoxybenzyl groups are introduced through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions.
Chemical Reactions Analysis
WAY-347806 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a dual kinase inhibitor, it is used in studies to understand kinase signaling pathways.
Biology: It is employed in research to investigate cellular processes regulated by CK2 and GSK3β.
Medicine: WAY-347806 shows promise in the treatment of cancer, neurodegenerative diseases, and other conditions where kinase activity is dysregulated.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
WAY-347806 exerts its effects by inhibiting the activity of CK2 and GSK3β. These kinases play crucial roles in various cellular processes, including cell proliferation, apoptosis, and metabolism. By inhibiting these kinases, WAY-347806 can modulate signaling pathways involved in disease progression, making it a valuable tool for therapeutic intervention .
Comparison with Similar Compounds
WAY-347806 is unique due to its dual inhibition of CK2 and GSK3β. Similar compounds include:
Tideglusib: A selective GSK3β inhibitor used in clinical trials for Alzheimer’s disease.
CX-4945:
LY2090314: Another GSK3β inhibitor studied for its role in cancer treatment.
Compared to these compounds, WAY-347806 offers the advantage of targeting both CK2 and GSK3β, potentially providing a broader therapeutic effect .
Properties
CAS No. |
757198-76-8 |
|---|---|
Molecular Formula |
C17H13FN2O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H13FN2O4S/c1-21-13-4-2-10(6-12(13)18)8-25-17-20-19-16(24-17)11-3-5-14-15(7-11)23-9-22-14/h2-7H,8-9H2,1H3 |
InChI Key |
TUTZKAQTSPMEBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(3-Bromocyclohexa-2,5-dien-1-ylidene)-N-(pyridin-4-ylmethyl)-1,5-dihydropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B10758389.png)

![N-(4-Phenoxyphenyl)-2-[(Pyridin-4-Ylmethyl)amino]nicotinamide](/img/structure/B10758396.png)
![N-{2-Methyl-5-[(6-Phenylpyrimidin-4-Yl)amino]phenyl}methanesulfonamide](/img/structure/B10758400.png)
![[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid](/img/structure/B10758402.png)



![4'-[(1r)-1-Amino-2-(2,5-Difluorophenyl)ethyl]biphenyl-3-Carboxamide](/img/structure/B10758427.png)
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B10758432.png)

![2,2'-{[9-(Hydroxyimino)-9H-fluorene-2,7-diyl]bis(oxy)}diacetic acid](/img/structure/B10758452.png)

![(5s)-2-{[(1s)-1-(4-Fluorophenyl)ethyl]amino}-5-(1-Hydroxy-1-Methylethyl)-5-Methyl-1,3-Thiazol-4(5h)-One](/img/structure/B10758462.png)
